2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol
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Overview
Description
2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core with hydroxyphenyl groups, making it an interesting subject for research in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the hydroxyphenyl groups to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with altered functional groups .
Scientific Research Applications
2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine: Known for its selective estrogen receptor antagonistic properties.
Diarylpropionitrile: A selective agonist for estrogen receptor beta, used in various biological studies.
Uniqueness
2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and interact with multiple biological targets makes it a versatile compound in research and industry .
Properties
CAS No. |
802919-19-3 |
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Molecular Formula |
C18H15N3O3 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2,3-bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol |
InChI |
InChI=1S/C18H15N3O3/c22-13-5-1-11(2-6-13)16-17(12-3-7-14(23)8-4-12)20-21-10-15(24)9-19-18(16)21/h1-10,18,20,22-24H |
InChI Key |
VXXVLPCPMJSPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN3C2N=CC(=C3)O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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